Crystal Architecture Differentiation: Ortho-Nitro Geometry vs. Para-Substituted Analogs
The ortho-nitro substitution in 2-(2-nitrophenyl)acetohydrazide drives a dihedral angle of 87.62° between the benzene ring and the acetohydrazide C-C(=O)-N-N plane, with the nitro group twisted by 19.3° relative to the benzene ring [1]. In contrast, N′-(2,4-dinitrophenyl)acetohydrazide shows ortho-nitro and para-nitro twist angles of 10.0° and 3.6°, respectively [2]. This substantial geometric difference alters hydrogen-bonding topology: the title compound forms N-H⋯O hydrogen bonds linking molecules into a double-column structure along the b axis, a supramolecular motif distinct from the chain-like assemblies observed in 4-bromophenyl and 4-chlorophenoxy analogs [1].
| Evidence Dimension | Nitro group twist angle relative to benzene ring |
|---|---|
| Target Compound Data | 19.3° (ortho-nitro) |
| Comparator Or Baseline | N′-(2,4-dinitrophenyl)acetohydrazide: ortho-nitro 10.0°, para-nitro 3.6° |
| Quantified Difference | Target compound exhibits 1.93× greater ortho-nitro twist vs. dinitro comparator (19.3° vs. 10.0°) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Crystal packing geometry directly influences solid-state stability, solubility, and co-crystallization behavior—critical parameters for formulation development and materials science applications.
- [1] Praveen AS, Jasinski JP, Keeley AC, Yathirajan HS, Narayana B. 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 12):o3436. View Source
- [2] Arslan NB, Kazak C, Aydın F. N′-(2,4-Dinitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 11):o3231. View Source
